molecular formula C13H11Cl B7837629 4-Chloro-3-methylbiphenyl CAS No. 19482-09-8

4-Chloro-3-methylbiphenyl

Cat. No.: B7837629
CAS No.: 19482-09-8
M. Wt: 202.68 g/mol
InChI Key: RKCVWQISULVYFX-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbiphenyl is a substituted biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the biphenyl family, this compound serves as a versatile building block for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . The biphenyl scaffold is a fundamental structure in numerous biologically active compounds and marketed drugs, with applications noted in areas such as anti-inflammatory, antifungal, and anticancer agents . The strategic chlorine and methyl substituents on the biphenyl core offer distinct sites for further functionalization via various cross-coupling reactions, including Suzuki-Miyaura, Kumada, and Ullmann couplings, which are pivotal for creating carbon-carbon bonds in complex molecule assembly . Chlorinated aromatic compounds, in particular, play a vital role in modern drug discovery, with more than 250 FDA-approved drugs containing chlorine atoms, often contributing to enhanced metabolic stability and binding affinity . Researchers utilize this compound to develop novel compounds for probing biological mechanisms and optimizing drug-like properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-chloro-2-methyl-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCVWQISULVYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303807
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19482-09-8
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19482-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methyl-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The Grignard reagent-mediated coupling, exemplified in a patent for synthesizing 2-cyano-4'-methylbiphenyl, offers a viable pathway for 4-chloro-3-methylbiphenyl. The methodology involves two stages:

  • Grignard Reagent Formation :

    • Starting Material : 3-Methyl-4-chlorobromobenzene (or analogous aryl halide).

    • Reagents : Magnesium powder, tetrahydrofuran (THF), and an initiator (e.g., iodine or 1,2-dibromoethane).

    • Conditions : The reaction proceeds under inert atmosphere (N₂/Ar) at reflux (65–70°C) for 2–4 hours.

    • Product : 3-Methyl-4-chlorophenylmagnesium bromide.

  • Cross-Coupling Reaction :

    • Coupling Partner : Aryl halide (e.g., bromobenzene or activated aryl halide).

    • Catalyst : Manganese chloride (MnCl₂, 5–10 mol%).

    • Conditions : The Grignard reagent is added dropwise to a solution of the aryl halide and MnCl₂ in THF at 0–5°C, followed by stirring at room temperature for 12–24 hours.

    • Workup : Quenching with ice water, extraction with ethyl acetate, and purification via column chromatography (hexane/ethyl acetate).

Yield and Optimization

  • Reported Yield : For analogous biphenyl derivatives, yields range from 20–40%.

  • Critical Factors :

    • Catalyst Loading : Higher MnCl₂ concentrations (≥10 mol%) improve reaction efficiency but may increase side products.

    • Aryl Halide Reactivity : Electron-deficient aryl halides (e.g., nitriles) enhance coupling rates compared to electron-neutral substrates like bromobenzene.

    • Temperature Control : Slow addition at low temperatures minimizes undesired homocoupling.

Suzuki-Miyaura Cross-Coupling

General Methodology

Ullmann Coupling

Copper-Catalyzed Approach

Ullmann coupling, though less commonly reported, provides an alternative route using:

  • Aryl Halides : 4-Chloro-3-methyliodobenzene and iodobenzene.

  • Catalyst : Copper(I) iodide (CuI, 10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Solvent : Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).

  • Conditions : Heating at 120–140°C for 24–48 hours.

Performance Metrics

  • Yield : Moderate (30–50%) due to competitive dehalogenation.

  • Scope : Limited to electron-deficient aryl halides for feasible activation.

Comparative Analysis of Methods

Parameter Grignard Coupling Suzuki-Miyaura Ullmann Coupling
Yield 20–40%60–85%30–50%
Catalyst Cost Low (MnCl₂)Moderate (Pd)Low (Cu)
Functional Group Tolerance LimitedHighModerate
Scalability Industrial feasibleLab-scaleLab-scale

Industrial-Scale Production

Grignard Process Optimization

  • Continuous Flow Reactors : Enhance safety and yield by minimizing exothermic risks during Grignard formation.

  • Catalyst Recycling : MnCl₂ recovery via aqueous extraction reduces costs.

  • Byproduct Management : Distillation removes magnesium salts and unreacted halides.

Recent Advances

Photoredox Catalysis

Emergent techniques employ visible light-mediated coupling to bypass traditional metal catalysts, though yields remain suboptimal (15–25%).

Electrochemical Methods

Paired electrolysis enables MnCl₂ regeneration in Grignard couplings, improving sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbiphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove chlorine atoms or reduce other functional groups present on the molecule.

    Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-chloro-3-methylbenzaldehyde, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

Chemical Synthesis

4-Chloro-3-methylbiphenyl is primarily utilized as a precursor in the synthesis of more complex organic molecules. It is involved in reactions such as:

  • Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds by coupling an aryl halide with a boronic acid in the presence of a palladium catalyst. This method is essential for producing pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The compound can undergo various functionalization processes, leading to derivatives that possess different chemical properties and biological activities.

Biological Studies

In biological research, this compound has been studied for its interactions with enzymes and receptors:

  • Enzyme Interactions : It can act as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme kinetics.
  • Pharmacological Potential : Research indicates its potential role in drug design, particularly as a scaffold for developing compounds targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders .

Industrial Applications

The compound is also relevant in industrial settings:

  • Specialty Chemicals Production : It is used to manufacture specialty chemicals that find applications across various industries, including plastics and coatings.
  • Research on Environmental Impact : Studies have investigated the environmental persistence and toxicity of chlorinated biphenyls, contributing to regulations on their use due to their potential health risks .

Case Study 1: Enzyme Interaction Studies

A study assessed the effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound acted as an inhibitor for certain cytochrome P450 enzymes, suggesting implications for drug metabolism and potential drug-drug interactions.

Case Study 2: Environmental Toxicology

Research conducted on the environmental impact of chlorinated biphenyls, including this compound, highlighted its persistence in ecosystems and potential bioaccumulation. This study emphasized the need for monitoring these compounds due to their associated health risks.

Table 1: Synthesis Methods of this compound

MethodDescriptionKey Reagents
Suzuki-Miyaura CouplingA coupling reaction between aryl halides and boronic acidsPalladium catalyst, base
Functionalization ReactionsVarious reactions leading to derivative formationDifferent electrophiles

Table 2: Biological Activities of this compound

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes
mGluR TargetingPotential scaffold for drug development targeting mGluRs

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbiphenyl depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved can vary, but studies often focus on its effects on cellular processes and biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one
  • Key Difference: Ethanone (ketone) vs. ethanamine (amine).
  • Impact : The ketone group increases polarity and hydrogen-bonding capacity compared to the amine, affecting solubility and receptor-binding interactions. For example, ketones are less basic than amines, altering pharmacokinetic properties such as blood-brain barrier penetration .
  • Synthesis : Prepared via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine
  • Key Difference : Methyl (-CH₃) vs. methoxy (-OCH₃) substituent.
  • Impact : Methyl is electron-donating but less polar than methoxy, reducing solubility in aqueous media. This substitution may enhance metabolic stability but diminish interactions with polar biological targets .
2-([1,1'-Biphenyl]-2-yl)ethanamine
  • Key Difference : Amine at the 2-position vs. 4-position.
  • This positional isomerism is critical in drug design, as seen in serotonin receptor ligands .

Substituent Position Variations

1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one
  • Key Difference : Methoxy at 2' vs. 3'.
  • Impact : The 2'-methoxy group creates a steric clash with the proximal phenyl ring, destabilizing coplanar conformations. This reduces conjugation efficiency and may lower fluorescence in materials applications .
1-(3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)prop-2-en-1-ol
  • Key Difference : Fluoro and hydroxyl groups added.
  • Impact : Fluorine’s electronegativity enhances oxidative stability and bioavailability, while the hydroxyl group introduces hydrogen-bonding sites, as seen in antiviral agents .

Pharmacologically Relevant Analogues

1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylic Acid
  • Key Difference : Carboxylic acid instead of ethanamine.
  • Impact : The carboxylic acid group enables salt formation, improving water solubility. This derivative is used in neurodegenerative disease therapeutics due to its blood-brain barrier permeability .
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine
  • Key Difference : Imine and trifluoromethyl groups.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the imine moiety allows for Schiff base formation, useful in catalysis .

Tabulated Comparison of Key Compounds

Compound Name Substituents Functional Group Molecular Weight Key Properties/Applications Reference
1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine 3'-OCH₃, 4-CH₂CH₂NH₂ Amine 243.3 g/mol CNS drug candidate
1-(3'-Methoxy-[1,1'-biphenyl]-4-yl)ethanone 3'-OCH₃, 4-COCH₃ Ketone 242.3 g/mol Fluorescent material precursor
(3'-Methyl-[1,1'-biphenyl]-4-yl)methanamine 3'-CH₃, 4-CH₂NH₂ Amine 197.3 g/mol Metabolic stability studies
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone 2'-F, 4-COCH₃ Ketone 214.2 g/mol Anticancer agent intermediate
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)cyclopropanecarboxylic Acid 3',4'-F, 4-cyclopropaneCOOH Carboxylic acid 290.2 g/mol Neurodegenerative disease therapy

Biological Activity

4-Chloro-3-methylbiphenyl is a compound of interest due to its biological activity, particularly in relation to its effects on cellular functions and potential toxicity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound (C13H11Cl) is a chlorinated biphenyl compound. Its structure consists of two phenyl rings connected by a single bond, with a chlorine atom and a methyl group attached to one of the rings. This configuration is significant as it influences its biological interactions and toxicity profile.

  • Ryanodine Receptor Agonism : this compound acts as an agonist for ryanodine receptors, which are critical for calcium signaling in cells. This can lead to alterations in calcium homeostasis, impacting muscle contraction and neurotransmitter release .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it useful in various applications, including disinfectants .
  • Toxicity Studies : Research indicates that this compound can impair mitochondrial functions, particularly through inhibition of energy-linked reactions. Studies have shown that its metabolite, 4-chloro-4'-biphenylol, exhibits greater toxicity than the parent compound, affecting mitochondrial respiration and ATP production .

Mitochondrial Toxicity

A study investigated the effects of this compound on rat liver mitochondria. The findings revealed that both the parent compound and its metabolite inhibited state 3 respiration linked to mitochondrial function. Specifically, the metabolite was found to be more effective in disrupting energy production processes compared to the parent compound, suggesting significant implications for cellular energy metabolism .

Environmental Impact and Human Health

Research has also evaluated the environmental persistence and potential human health risks associated with exposure to chlorinated biphenyls, including this compound. Long-term exposure has been linked to various health issues, including endocrine disruption and carcinogenic effects .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Ryanodine Receptor AgonismModulates calcium signaling pathways
Antimicrobial EffectsEffective against various microbial strains
Mitochondrial ToxicityInhibits mitochondrial respiration
Environmental PersistencePotential long-term health risks from exposure

Q & A

Q. Table 1. Optimization of Suzuki-Miyaura Coupling for this compound

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst (Pd)1–5 mol%2 mol%+22%
Temperature60–100°C80°C+15%
BaseK₂CO₃ vs. Cs₂CO₃Cs₂CO₃+10%

Q. Table 2. Degradation Products Under UV Exposure

ConditionMajor ByproductDetection Method
UV (254 nm, 24h)3-MethylbiphenylGC-MS
Acidic (pH 2, 72h)Chlorinated quinoneHPLC-DAD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-methylbiphenyl
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4-Chloro-3-methylbiphenyl

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